molecular formula C27H35N6O8P B3324606 (R)-Remdesivir CAS No. 1911578-75-0

(R)-Remdesivir

カタログ番号: B3324606
CAS番号: 1911578-75-0
分子量: 602.6
InChIキー: RWWYLEGWBNMMLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Remdesivir is a nucleotide analog prodrug that has gained significant attention for its antiviral properties. It was initially developed by Gilead Sciences and has been studied extensively for its potential to treat various viral infections, including Ebola and COVID-19. The compound works by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Remdesivir involves multiple steps, starting from the preparation of the nucleoside analog. The key steps include the formation of the nucleoside core, the introduction of the phosphoramidate moiety, and the final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-Remdesivir follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and yield. The process is designed to be cost-effective and scalable, meeting the demands of global supply.

化学反応の分析

Types of Reactions

®-Remdesivir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups, affecting its activity.

    Substitution: Nucleophilic substitution reactions are common in the modification of the nucleoside core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ®-Remdesivir, which can have different pharmacological properties.

科学的研究の応用

COVID-19 Treatment

(R)-Remdesivir has been primarily studied in the context of COVID-19. Several clinical trials have demonstrated its effectiveness in reducing mortality rates and improving recovery times among hospitalized patients requiring supplemental oxygen. A meta-analysis involving 5,245 patients showed that remdesivir significantly lowered early and late mortality rates among those on low-flow oxygen support .

Key Findings:

  • Mortality Reduction: Patients treated with remdesivir had a hazard ratio (HR) of 0.56 for mortality compared to controls .
  • Recovery Rates: Increased likelihood of recovery without requiring oxygen was observed in both early and late treatment phases .
  • Safety Profile: Generally well-tolerated with few adverse effects reported; cases of mild renal failure were noted but manageable .

Broad-Spectrum Antiviral Activity

Recent studies have expanded the understanding of this compound’s antiviral capabilities beyond coronaviruses. It has shown effectiveness against various RNA viruses in vitro, including:

  • Flaviviridae: Dengue, West Nile, Zika viruses
  • Filoviridae: Ebola, Marburg viruses
  • Paramyxoviridae: Measles, mumps viruses .

Although less effective against orthomyxoviruses (influenza), its broad-spectrum potential positions it as a candidate for future antiviral pandemic preparedness initiatives.

Case Study 1: Hospitalized COVID-19 Patients

A study conducted in Italy assessed the use of remdesivir in 712 hospitalized COVID-19 patients. The results indicated that remdesivir was associated with a significantly lower risk of mortality (HR 0.56) and reduced need for non-invasive ventilation . The study highlighted the importance of timely administration of remdesivir in improving clinical outcomes.

Case Study 2: Pediatric Use

In pediatric patients with acute lymphoblastic leukemia infected with SARS-CoV-2, a regimen of remdesivir showed promising results. Administering 5 mg/kg on the first day followed by 2.5 mg/kg daily led to negative SARS-CoV-2 test results after treatment . This case emphasizes the need for tailored dosing strategies based on patient demographics.

Data Tables

Application Virus Type Efficacy Notes
COVID-19 TreatmentSARS-CoV-2Reduced mortality (HR 0.56)Significant clinical improvement
Broad-Spectrum AntiviralVarious (Flavivirus, Filovirus)Inhibits replication in vitroPotential for pandemic preparedness
Pediatric TreatmentSARS-CoV-2Negative tests post-treatmentTailored dosing strategies

作用機序

®-Remdesivir exerts its effects by inhibiting the viral RNA-dependent RNA polymerase. Upon entering the host cell, it is metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This results in premature termination of RNA synthesis, effectively halting viral replication. The molecular targets include the viral RNA polymerase and associated replication machinery.

類似化合物との比較

Similar Compounds

    Favipiravir: Another nucleotide analog with antiviral properties.

    Sofosbuvir: Used for the treatment of hepatitis C, also a nucleotide analog.

    Molnupiravir: An investigational antiviral drug for COVID-19.

Uniqueness

®-Remdesivir is unique due to its broad-spectrum antiviral activity and its specific mechanism of action targeting viral RNA polymerase. Unlike other nucleotide analogs, it has shown efficacy against a wide range of RNA viruses, making it a versatile antiviral agent.

生物活性

(R)-Remdesivir, also known as GS-5734, is an antiviral medication originally developed for the treatment of Ebola virus disease. It has gained significant attention as a potential therapeutic option for COVID-19, particularly due to its mechanism of action against various RNA viruses, including coronaviruses like SARS-CoV-2. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and ongoing research.

This compound is a nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp). Upon entering the cell, it is metabolized into its active form, GS-441524. This active metabolite competes with natural nucleotides and gets incorporated into the viral RNA during replication, leading to premature termination of RNA synthesis. This mechanism effectively inhibits viral replication across multiple strains of coronaviruses.

Key Features

  • Broad-spectrum antiviral activity: Effective against SARS-CoV-1, MERS-CoV, and SARS-CoV-2.
  • Low resistance rate: Studies indicate that this compound has a low level of resistance to target mutations in RdRp, making it a robust option for antiviral therapy .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of this compound in treating COVID-19 patients. Below are some notable findings:

  • ACTT-1 Trial : This pivotal double-blind trial demonstrated that patients treated with this compound had a shorter time to recovery compared to those receiving placebo. The median recovery time was reduced by approximately 5 days .
  • Real-world Evidence : A study conducted in Italy on hospitalized COVID-19 patients found that this compound was associated with a significantly lower risk of mortality (HR 0.56; 95% CI 0.37–0.86) and reduced need for non-invasive ventilation .
  • SIMPLE Trial : This trial evaluated the safety and efficacy of a 10-day regimen of this compound in severe COVID-19 cases, showing improved clinical outcomes without significant adverse effects .

Summary of Clinical Findings

StudyPopulationOutcome MeasureResults
ACTT-1Hospitalized COVID-19Time to recoveryReduced by 5 days
Italian StudyHospitalized COVID-19Mortality riskHR 0.56; lower risk
SIMPLE TrialSevere COVID-19Clinical improvementSignificant improvement observed

Pharmacokinetics and Safety Profile

This compound is administered intravenously and has been shown to have a favorable pharmacokinetic profile. It undergoes rapid metabolism, leading to effective concentrations in plasma shortly after administration. Common side effects include mild renal impairment and gastrointestinal symptoms; however, severe adverse events are rare.

Safety Observations

  • Renal Impairment : Two cases reported mild renal failure requiring dosage adjustment.
  • Cardiac Events : Instances of bradycardia and QT elongation were noted, leading to treatment interruption in some cases .

Ongoing Research and Future Directions

Ongoing clinical trials continue to evaluate various aspects of this compound's efficacy and safety profile:

  • Combination Therapies : Studies are exploring the effectiveness of this compound in combination with other antiviral agents like baricitinib.
  • Long-term Effects : Research is also focusing on the long-term outcomes of patients treated with this compound to better understand its impact on recovery from COVID-19.

特性

IUPAC Name

2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-Remdesivir
Reactant of Route 2
Reactant of Route 2
(R)-Remdesivir
Reactant of Route 3
Reactant of Route 3
(R)-Remdesivir
Reactant of Route 4
Reactant of Route 4
(R)-Remdesivir
Reactant of Route 5
(R)-Remdesivir
Reactant of Route 6
Reactant of Route 6
(R)-Remdesivir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。